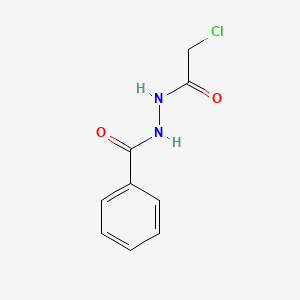










|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH:5][NH:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8])=[O:4].C(=O)(O)[O-].[Na+].ClCCl.C(OCC)(=O)C.O>CN(C=O)C.ClCCl.CO>[C:9]1([C:7]2[O:8][CH2:2][C:3](=[O:4])[NH:5][N:6]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
812 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)NNC(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
13 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
384.95 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
dichloromethane ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl.C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
65 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction solution was cooled to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with in each case 17.5 liters of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with 13.8 liters of saturated aqueous sodium bicarbonate solution
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
|
Type
|
CUSTOM
|
|
Details
|
the product was chromatographed
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined product fractions were concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid was triturated with 3 liters of diethyl ether
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |